molecular formula C15H15F2N5O2 B2861664 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1006444-98-9

2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Numéro de catalogue: B2861664
Numéro CAS: 1006444-98-9
Poids moléculaire: 335.315
Clé InChI: SDLWVSNZYWDJFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylpyrazolyl group, and a pyrazolopyridine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyridine Core: The synthesis begins with the formation of the pyrazolopyridine core through a cyclization reaction. This step often involves the reaction of a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent, such as difluoromethyl bromide or difluoromethyl sulfone, in the presence of a base.

    Addition of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is added through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mécanisme D'action

The mechanism of action of 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

What sets 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Activité Biologique

2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS No. 1006444-98-9) is a novel compound that has garnered attention due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₅F₂N₅O₂
  • Molecular Weight : 335.31 g/mol
  • Structure : The compound features a complex heterocyclic structure that includes pyrazole and pyridine moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. The introduction of difluoromethyl and methyl groups enhances its biological profile. Detailed synthetic routes have been documented in various studies, highlighting the importance of substituent variations on biological activity .

Research indicates that compounds with pyrazolo[3,4-b]pyridine scaffolds often exhibit inhibitory effects on key enzymes involved in inflammatory pathways. Specifically, this compound may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling related to growth and survival .

Therapeutic Applications

  • Anti-inflammatory Properties :
    • The compound has shown promising results in reducing inflammation in preclinical models. It exhibits significant inhibition of COX enzymes, which are critical mediators of inflammation. In vitro studies reported IC₅₀ values comparable to established anti-inflammatory drugs such as diclofenac .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of PI3K/Akt signaling pathways .
  • Neuroprotective Effects :
    • Emerging data indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study 1 : A clinical trial evaluating a related pyrazolo[3,4-b]pyridine derivative demonstrated a significant reduction in inflammatory markers in patients with rheumatoid arthritis.
  • Study 2 : In a preclinical model of glioblastoma, treatment with a structurally similar compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups .

Data Tables

Biological ActivityIC₅₀ ValueReference
COX Inhibition54.65 µg/mL (Diclofenac standard)
PI3K Inhibition18 nM (CPL302415)
Anti-inflammatorySignificant reduction observed

Propriétés

IUPAC Name

2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c1-7-10(5-21(3)19-7)11-4-9(14(16)17)13-8(2)20-22(6-12(23)24)15(13)18-11/h4-5,14H,6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLWVSNZYWDJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.